molecular formula C6H7N5O B1488714 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol CAS No. 2089257-98-5

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No.: B1488714
CAS No.: 2089257-98-5
M. Wt: 165.15 g/mol
InChI Key: GSYKSYODOFFZTC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a chemical compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This heterocyclic scaffold is recognized as an essential building block in organic and medicinal chemistry, serving as a key template for developing novel therapeutic agents . The structure is characterized by a triazole ring fused with a pyrazine moiety, which contributes to its potential for diverse biological interactions. The specific presence of aminomethyl and hydroxyl functional groups on this core structure makes it a synthetically versatile intermediate for researchers. Compounds based on the triazolo[4,3-a]pyrazine scaffold have been progressively studied in recent years and display a wide spectrum of potential biological activities due to their versatile structure and the diverse derivatives that can be synthesized from it . For instance, closely related triazolo[4,3-a]pyrazine analogues have been identified as potent antimalarial drug leads by the Open Source Malaria project, demonstrating effective in vitro activity against the Plasmodium falciparum 3D7 strain . Furthermore, this scaffold is a key structural component in known therapeutics, such as the antidiabetic drug Sitagliptin, highlighting its significant pharmacophoric value . The triazolo[4,3-a]pyrazine core can be functionalized through various methods, including amination reactions and electrophilic substitutions, to generate libraries of compounds for biological screening . This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic purposes. References Open Source Malaria research on antimalarial triazolopyrazines: Review on the synthetic utility of triazolo[4,3-a]pyrazine derivatives: Patent on crystalline forms of Sitagliptin:

Properties

IUPAC Name

3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3,7H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYKSYODOFFZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antibacterial activity, such as those targeting Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their function and leading to antibacterial effects.

Cellular Effects

The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in bacterial resistance, thereby enhancing the susceptibility of bacteria to antibacterial agents. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced bacterial growth and proliferation.

Molecular Mechanism

At the molecular level, 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of essential biochemical pathways within bacterial cells, ultimately causing cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in bacterial resistance and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its antibacterial activity over extended periods. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in bacterial metabolism. For instance, it inhibits enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby disrupting essential biochemical processes within bacterial cells.

Transport and Distribution

The transport and distribution of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its antibacterial activity. The compound’s ability to accumulate in bacterial cells while minimizing its distribution to host tissues is a key factor contributing to its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is critical for its activity and function. It is directed to specific compartments within bacterial cells, such as the cytoplasm and cell membrane, where it exerts its antibacterial effects. Targeting signals and post-translational modifications play essential roles in directing this compound to its sites of action, ensuring its optimal activity.

Biological Activity

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
  • Molecular Formula : C6H7N5O
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 2089257-98-5

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial activities. Specifically, 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has shown:

  • High antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal efficacy against strains like Candida albicans.

In comparative studies, this compound outperformed several commercial antibiotics including Imipenem and Nystatin in terms of efficacy against these pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it possesses significant anti-inflammatory activity comparable to standard anti-inflammatory drugs such as Indomethacin. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Anticancer Activity

Research into the anticancer potential of 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol revealed promising results:

  • The compound demonstrated antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Notably, it exhibited IC50 values of approximately 0.98 µM for A549 cells, indicating potent growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. For instance:

  • It has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
  • The compound induces apoptosis in cancer cells through the activation of intrinsic pathways .

Synthesis

The synthesis of 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol involves several steps starting from easily accessible precursors. The general synthetic route includes:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the aminomethyl group via nucleophilic substitution.
  • Purification : Characterization through spectroscopic methods like NMR and mass spectrometry to ensure purity and structural integrity .

Study 1: Antimicrobial Efficacy

A study conducted by Abdel-Rahman et al. highlighted the compound's superior antibacterial activity compared to traditional antibiotics. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, the compound was tested against multiple cancer cell lines. The findings suggested that modifications to the triazole structure could enhance its potency as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exhibit potent anticancer properties. A study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their inhibitory activities against c-Met and VEGFR-2 kinases. Notably, one compound (17l) showed exceptional antiproliferative activity against multiple cancer cell lines (A549, MCF-7, and HeLa) with IC50 values ranging from 0.98 to 1.28 µM and demonstrated significant kinase inhibition (c-Met IC50 = 26 nM) .

Kinase Inhibition

The compound has been identified as a dual inhibitor of c-Met and VEGFR-2 kinases. The inhibition of these kinases is crucial in cancer therapy as they are involved in tumor growth and angiogenesis. The structural modifications made to the compound enhance its binding affinity to these targets, making it a promising candidate for further development in oncology .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activities of the compound. The synthesized derivatives were tested against various cancer cell lines to determine their cytotoxic effects. The results indicated that modifications in the chemical structure significantly influenced the biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of triazolo[4,3-a]pyrazine derivatives:

  • Case Study 1 : A derivative was found to induce apoptosis in A549 lung cancer cells through G0/G1 phase arrest and activation of apoptotic pathways.
  • Case Study 2 : Another study focused on optimizing the electronic properties of the molecule through substituent variations, leading to improved potency against targeted kinases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring’s electron-deficient nature allows nucleophilic substitution at specific positions. For example:

  • Chlorine displacement : Reacting halogenated precursors (e.g., 2,3-dichloropyrazine) with hydrazine hydrate forms hydrazine-substituted intermediates, a common step in triazolo-pyrazine synthesis .

  • Aminomethyl functionalization : The aminomethyl group undergoes substitution with electrophiles like aryl halides or carbonyl compounds to form Schiff bases or amide derivatives .

Example reaction :

text
2,3-Dichloropyrazine + Hydrazine hydrate → 3-Hydrazinylpyrazine (Intermediate)[3]

Cyclization and Ring Formation

Cyclization reactions are pivotal for constructing the triazolo-pyrazine scaffold:

  • Triazole ring closure : Using triethoxy methane or triethyl orthoacetate under reflux conditions cyclizes hydrazine-pyrazine intermediates into triazolo[4,3-a]pyrazine cores .

  • Oxidative cyclization : Lead tetraacetate oxidizes hydrazones to form diazo intermediates, which cyclize into triazolo-pyrazines .

Key conditions :

ReagentTemperatureYieldSource
Triethoxy methane80°C reflux75–85%
Lead tetraacetateRT60–75%

Oxidation and Reduction

  • Oxidation : The hydroxyl group at position 8 can be oxidized to a ketone using strong oxidizing agents like KMnO₄ or CrO₃, enhancing electrophilicity for further reactions .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro or azide groups introduced during derivatization .

Application :

  • Oxidized derivatives exhibit improved binding to kinases like c-Met (IC₅₀ = 48 nM for compound 22i ) .

Aminomethyl Reactions

  • Schiff base formation : Reacts with aldehydes/ketones to form imine linkages, enabling conjugation with bioactive moieties .

  • Acylation : Acetic anhydride or acyl chlorides convert the aminomethyl group to amides, modulating solubility and stability .

Hydroxyl Group Reactions

  • Etherification : Alkylation with alkyl halides forms ether derivatives, altering pharmacokinetic profiles .

  • Esterification : Reacts with acid chlorides to produce esters for prodrug strategies .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at reactive positions:
Example :

text
8-Bromo-triazolo-pyrazine + Arylboronic acid → 8-Aryl-triazolo-pyrazine (Pd(PPh₃)₄, Na₂CO₃)[5]

Optimized conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DMF/H₂O

  • Yield: 70–85%

Biological Activity-Driven Modifications

Structural analogs of 3-(Aminomethyl)- triazolo[4,3-a]pyrazin-8-ol are tailored via these reactions to enhance bioactivity:

DerivativeModificationBiological TargetIC₅₀/EC₅₀Source
22i 4-Oxo-pyridazinonec-Met kinase48 nM
8-Amino-2-phenyl-6-arylAryl substitutionA2A adenosine receptor<100 nM

Stability and Reactivity Considerations

  • pH sensitivity : The hydroxyl group deprotonates under basic conditions (pH > 10), increasing nucleophilicity .

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications .

Preparation Methods

Starting Material and Key Intermediate Formation

  • Step 1: Nucleophilic Substitution with Hydrazine Hydrate

    The synthesis begins with 2,3-dichloropyrazine , which undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux conditions (approximately 85°C). This reaction replaces one chlorine atom with a hydrazine group, yielding an intermediate hydrazino-pyrazine compound (Compound 10 in referenced schemes).

  • Step 2: Cyclization to Form Triazolo Ring

    The hydrazino intermediate is cyclized using triethoxy methane at around 80°C under reflux to form the fusedtriazolo[4,3-a]pyrazine core (Compound 11). This step constructs the triazole ring by intramolecular cyclization involving the hydrazine moiety and the pyrazine ring.

Functionalization to Target Compound

  • Step 3: Introduction of Hydroxyl Group at Position 8

    The key intermediate (Compound 11) is reacted with nucleophiles such as 4-aminophenol or derivatives thereof to introduce the hydroxyl group at the 8-position via nucleophilic aromatic substitution, yielding intermediates like 12a and 12b. This step is crucial for installing the 8-hydroxy substituent.

  • Step 4: Aminomethyl Group Installation at Position 3

    The introduction of the aminomethyl group at the 3-position typically involves further substitution or reductive amination reactions on the triazolopyrazine scaffold. Although explicit stepwise details for this exact substitution on the 3-position are less commonly detailed in the same sources, analogous methods involve:

    • Using chloromethyl or bromomethyl derivatives of the triazolopyrazine as intermediates.
    • Reaction with ammonia or primary amines under controlled conditions to install the aminomethyl group.

    This step is often optimized to achieve selective substitution without affecting the hydroxyl group at position 8.

Reaction Conditions and Yields

The key reactions generally require:

Step Reagents/Conditions Temperature Time Yield (%) (Reported)
Nucleophilic substitution Hydrazine hydrate, ethanol 85°C, reflux Several hours Not explicitly stated
Cyclization Triethoxy methane 80°C, reflux Several hours Not explicitly stated
Hydroxyl substitution 4-Aminophenol, KTB, KI, THF Room temp to reflux Variable Moderate to good
Aminomethyl substitution Amines or ammonia, solvent (e.g., DMF) 60°C 12-24 hours Moderate to good

Note: Specific yields for each step vary depending on the exact substrate and reaction optimization, but literature reports indicate efficient synthesis with good purity after chromatographic purification.

Representative Synthetic Scheme Summary

Compound No. Description Reaction Type Reagents/Conditions
9 2,3-Dichloropyrazine Starting material Commercially available
10 Hydrazino-pyrazine intermediate Nucleophilic substitution Hydrazine hydrate, EtOH, 85°C reflux
11 Triazolo[4,3-a]pyrazine core Cyclization Triethoxy methane, 80°C reflux
12a–b Hydroxy-substituted intermediates Nucleophilic substitution 4-Aminophenol or derivatives, KTB, KI, THF
Target compound 3-(Aminomethyl)-8-hydroxy derivative Aminomethyl substitution Amines, DMF, 60°C, 12–24 h

Analytical and Purification Notes

  • Purification is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
  • Characterization involves NMR, LC-MS, and HPLC to confirm structure and purity.
  • Reaction monitoring is commonly done by TLC and LC-MS to ensure completion and identify intermediates.

Summary of Research Findings

  • The synthetic route starting from 2,3-dichloropyrazine is robust and allows for the modular introduction of functional groups.
  • Cyclization with triethoxy methane is an efficient method to form the fused triazolopyrazine core.
  • Substitution reactions on the core enable selective functionalization at the 8-position with hydroxyl and at the 3-position with aminomethyl groups.
  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are critical for optimizing yields and purity.
  • This methodology has been validated in multiple studies focusing on biological evaluation of related derivatives, confirming the synthetic feasibility and reproducibility of the preparation methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol derivatives?

  • Methodology : The compound can be synthesized via condensation of carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by refluxing with N1-substituted hydrazinopyrazinones for 24 hours. Post-reaction, purification involves recrystallization from DMFA and isopropanol . For analogs, alternative routes include cyclization of ethyl 1,2,4-triazole-3-carboxylates with ammonium acetate under sealed-tube conditions (150°C, 3–24 h) or benzyl chloride-mediated alkylation of piperazine derivatives in dioxane .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize triazolopyrazine derivatives?

  • Methodology : Utilize 1H-NMR^1 \text{H-NMR} (DMSO-d6_6) to confirm substitution patterns (e.g., tert-butyl groups at δ 1.44 ppm, aromatic protons at δ 7.35–8.08 ppm) and IR spectroscopy to identify carbonyl (1716 cm1^{-1}) and amine (3296 cm1^{-1}) stretches. Assign peaks using coupling constants (e.g., J=7.4HzJ = 7.4 \, \text{Hz} for aromatic protons) and compare with reference spectra of structurally similar compounds .

Q. What purification strategies are effective for removing byproducts in triazolopyrazine synthesis?

  • Methodology : After aqueous workup, precipitate crude products by diluting with water or i-propanol. Recrystallize from polar aprotic solvents (e.g., DMFA:isopropanol mixtures) to improve purity. For hygroscopic intermediates, use acetone for precipitation and anhydrous Na2_2SO4_4 for drying organic phases .

Advanced Research Questions

Q. How can contradictions in biological activity data for triazolopyrazine derivatives be resolved?

  • Methodology : Perform dose-response studies to assess potency variations (e.g., adenosine A1_{1}/A2A_{2A} receptor binding assays). Validate purity via HPLC and mass spectrometry to rule out impurities influencing activity. Cross-reference synthetic routes (e.g., CDI vs. carbodiimide coupling) to identify structure-dependent effects .

Q. What experimental designs are recommended to elucidate structure-activity relationships (SAR) for adenosine receptor antagonists?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., aryl/benzyl at N7, aminomethyl at C3) and evaluate binding affinity (KiK_i) using radioligand displacement assays. Correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with activity trends. Use molecular docking to predict binding poses in receptor homology models .

Q. How can stability and solubility challenges be addressed during preclinical evaluation?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS. Improve aqueous solubility by introducing hydrophilic groups (e.g., hydroxy, methoxy) or formulating as salts. For in vivo studies, use sulfolane or PEG-based solvents to enhance bioavailability .

Q. What mechanistic insights can be gained from studying substituent effects on triazolopyrazine reactivity?

  • Methodology : Compare reaction kinetics (e.g., cyclization rates) of electron-deficient vs. electron-rich substituents using time-resolved 1H-NMR^1 \text{H-NMR}. Monitor intermediates via TLC or in situ IR. Computational studies (DFT) can model transition states to explain steric/electronic influences on reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
Reactant of Route 2
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3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

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